molecular formula C9H9NO4 B582916 4-Acetamidobenzenecarboperoxoic acid CAS No. 142225-84-1

4-Acetamidobenzenecarboperoxoic acid

Cat. No.: B582916
CAS No.: 142225-84-1
M. Wt: 195.174
InChI Key: KUIMAGXDVDAQEA-UHFFFAOYSA-N
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Description

However, based on standard chemical nomenclature, this compound is likely a peroxo acid derivative of 4-acetamidobenzoic acid, containing a reactive peroxide (-O-O-) group. Without direct evidence, further structural or functional details cannot be authoritatively confirmed.

Properties

CAS No.

142225-84-1

Molecular Formula

C9H9NO4

Molecular Weight

195.174

IUPAC Name

4-acetamidobenzenecarboperoxoic acid

InChI

InChI=1S/C9H9NO4/c1-6(11)10-8-4-2-7(3-5-8)9(12)14-13/h2-5,13H,1H3,(H,10,11)

InChI Key

KUIMAGXDVDAQEA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OO

Synonyms

Benzenecarboperoxoic acid, 4-(acetylamino)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a speculative comparison based on these analogs and general chemical principles.

Table 1: Comparison of 4-Acetamidobenzenecarboperoxoic Acid with Related Compounds

Property This compound (Hypothetical) 4-Hydroxybenzoic Acid Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
CAS Number Not available in evidence 99-96-7 Not explicitly listed
Functional Groups Acetamide, peroxoacid (-CO-O-O-) Hydroxyl (-OH), carboxylic acid (-COOH) Two hydroxyl (-OH) groups, acrylic acid (-CH₂-CH₂-COOH)
Applications Potential oxidizer in synthesis R&D, reference standards Pharmacological research, food/cosmetic uses
Reactivity High (peroxide group) Moderate (acidic, phenolic hydroxyl) Moderate (antioxidant properties)
Safety Considerations Likely hazardous (peroxide instability) For R&D use only Used in supplements, beverages

Key Research Findings (Inferred)

Oxidative Capacity: The peroxoacid group in this compound would confer strong oxidizing properties, distinguishing it from 4-Hydroxybenzoic acid (a simple phenolic acid) and Caffeic acid (an antioxidant). This could make it useful in epoxidation or hydroxylation reactions .

Stability : Unlike 4-Hydroxybenzoic acid, peroxo acids are typically thermally unstable and may require careful storage, similar to other peroxide-containing compounds.

Limitations of Available Evidence

Lack of Direct Data: None of the provided sources address this compound explicitly. The comparison relies on extrapolation from structurally related compounds.

NLP-Centric Evidence : The majority of the evidence focuses on machine learning models (e.g., BERT, Transformer), which are unrelated to chemical compounds .

Recommendations for Further Research

Consult specialized chemical databases (e.g., SciFinder, Reaxys) for peer-reviewed studies on This compound .

Investigate its synthesis, stability, and applications in oxidation reactions through experimental protocols.

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